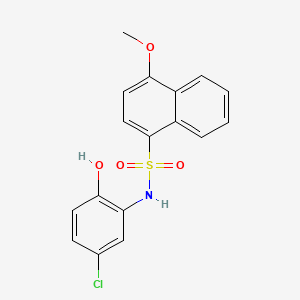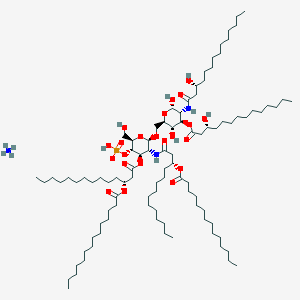
3-Fluoromethcathinone
Vue d'ensemble
Description
3-FMC is discontinued (DEA controlled substance). It is a stimulant of the phenethylamine, amphetamine and cathinone chemical classes. It is a structural isomer of flephedrone (4-fluoromethcathinone).
Applications De Recherche Scientifique
Identification and Analysis
Compound Identification : 3-Fluoromethcathinone, identified in substances marketed as plant feeders, has been chemically analyzed using GC-MS and NMR techniques. This compound has been synthetically compared to determine the exact position of the fluorine atom (Archer, 2009).
Metabolic Studies : The metabolism of this compound was studied in vitro using cryopreserved rabbit liver slices, revealing major metabolites like 3-fluorocathinone and hydroxy-3-fluoromethcathinone (Pawlik et al., 2012).
Neurobiological Effects
Neurotoxicity Research : Research has indicated that this compound can cause oxidative stress and autophagy in HT22 neuronal cells. This suggests that its abuse might disturb neuronal homeostasis and affect central nervous system functioning (Siedlecka-Kroplewska et al., 2018).
Cell Cycle Effects : Another study demonstrated that this compound induces G0/G1-phase cell cycle arrest in HT22 mouse hippocampal cells, highlighting its cytotoxic actions and potential risks associated with abuse (Siedlecka-Kroplewska et al., 2014).
Drug Interaction Studies
Transporter and Receptor Interactions : Studies on synthetic methcathinones, including this compound, have shown differences in transporter and receptor interactions compared to amphetamine counterparts, impacting their psychoactive effects (Eshleman et al., 2013).
Quantification in Biological Samples : A method for the quantification of this compound in human blood using GC-MS has been developed, enhancing the ability to analyze this substance in forensic contexts (Bakdash, 2019).
Analytical Differentiation and Characterization
Differentiation of Isomers : Research has focused on the differentiation of isomeric new designer drugs, including this compound, using advanced spectroscopy and computational techniques, aiding in the identification of these substances (Škultéty et al., 2017).
Stability Studies : Studies on the degradation pathways of methcathinone analogs like this compound in various pH solutions have provided insights into their stability and potential transformations (Tsujikawa et al., 2012).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-(methylamino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIBROLLUQSNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)F)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017048 | |
| Record name | 3-Fluoromethcathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-77-1 | |
| Record name | 3′-Fluoromethcathinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoromethcathinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049677771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoromethcathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUOROMETHCATHINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P68L3B0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B604895.png)



![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B604904.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)




